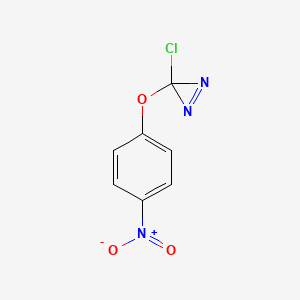
3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-(4-nitrophenoxy)-3H-diazirine is a diazirine compound characterized by the presence of a chloro group, a nitrophenoxy group, and a diazirine ring Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbenes upon exposure to ultraviolet light
準備方法
The synthesis of 3-Chloro-3-(4-nitrophenoxy)-3H-diazirine typically involves multiple steps, starting with the preparation of the nitrophenoxy precursor. The synthetic route may include:
Nitration of Phenol: Phenol is nitrated to produce 4-nitrophenol.
Etherification: 4-Nitrophenol is then etherified with a suitable chloroalkylating agent to form 4-nitrophenoxyalkane.
Diazirine Formation: The final step involves the formation of the diazirine ring through a series of reactions, including chlorination and cyclization under specific conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
3-Chloro-3-(4-nitrophenoxy)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring forms a reactive carbene intermediate.
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Common reagents and conditions used in these reactions include ultraviolet light for photolysis, nucleophiles for substitution reactions, and reducing agents like hydrogen gas for reduction. Major products formed from these reactions include carbene adducts, substituted derivatives, and amino derivatives.
科学的研究の応用
3-Chloro-3-(4-nitrophenoxy)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study molecular interactions and binding sites.
Biology: Employed in the identification of protein-protein interactions and mapping of active sites in enzymes.
Medicine: Potential use in drug discovery and development, particularly in the identification of drug targets.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
作用機序
The primary mechanism of action of 3-Chloro-3-(4-nitrophenoxy)-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, allowing it to form covalent bonds with nearby molecules. This property makes it a valuable tool in photoaffinity labeling, where it can be used to covalently attach to target molecules and study their interactions.
類似化合物との比較
Similar compounds to 3-Chloro-3-(4-nitrophenoxy)-3H-diazirine include other diazirines with different substituents, such as:
3-Azido-3-(4-nitrophenoxy)-3H-diazirine: Contains an azido group instead of a chloro group.
3-Bromo-3-(4-nitrophenoxy)-3H-diazirine: Contains a bromo group instead of a chloro group.
3-Chloro-3-(4-methoxyphenoxy)-3H-diazirine: Contains a methoxy group instead of a nitro group.
The uniqueness of 3-Chloro-3-(4-nitrophenoxy)-3H-diazirine lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to its analogs.
特性
CAS番号 |
848768-04-7 |
|---|---|
分子式 |
C7H4ClN3O3 |
分子量 |
213.58 g/mol |
IUPAC名 |
3-chloro-3-(4-nitrophenoxy)diazirine |
InChI |
InChI=1S/C7H4ClN3O3/c8-7(9-10-7)14-6-3-1-5(2-4-6)11(12)13/h1-4H |
InChIキー |
GYSCTSIOYBTRTR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2(N=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


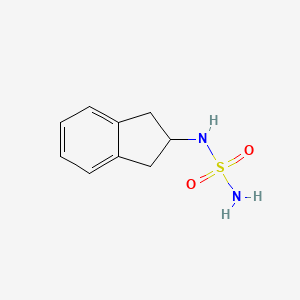
![5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11888922.png)

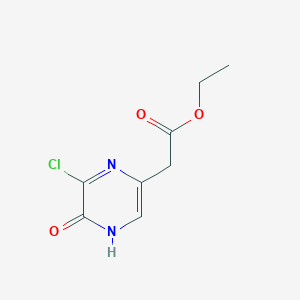
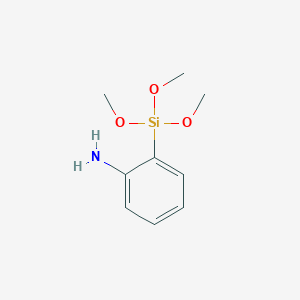
![3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11888947.png)





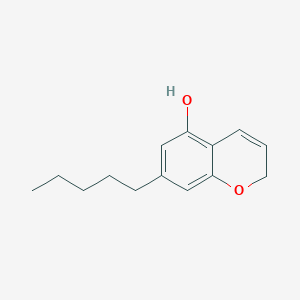

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11888993.png)
